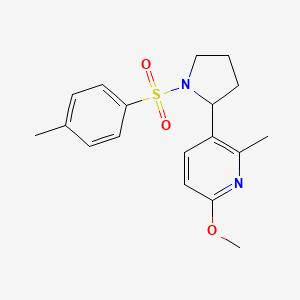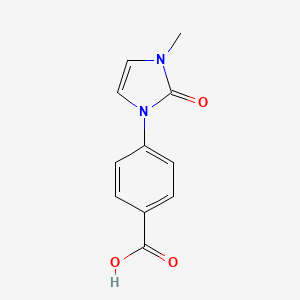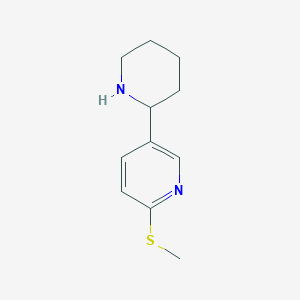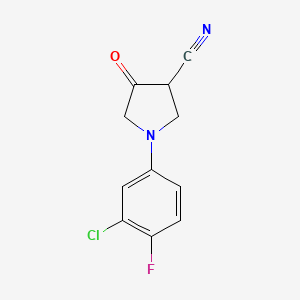
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to a pyrrolidine ring with a carbonitrile group
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction.
Attachment of the Phenyl Ring: The chloro and fluoro-substituted phenyl ring is attached to the pyrrolidine ring through a coupling reaction, often facilitated by a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents.
Analyse Chemischer Reaktionen
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound serves as a tool in studying biological pathways and molecular interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may interact with kinases or other signaling proteins, modulating their activity and influencing cell proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, leading to different chemical properties and biological activities.
1-(3-Chloro-4-fluorophenyl)-4-oxopyrrolidine-3-methanol:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Eigenschaften
Molekularformel |
C11H8ClFN2O |
|---|---|
Molekulargewicht |
238.64 g/mol |
IUPAC-Name |
1-(3-chloro-4-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C11H8ClFN2O/c12-9-3-8(1-2-10(9)13)15-5-7(4-14)11(16)6-15/h1-3,7H,5-6H2 |
InChI-Schlüssel |
WBECRYODRBBNGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)CN1C2=CC(=C(C=C2)F)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)
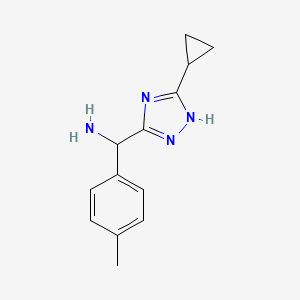
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)
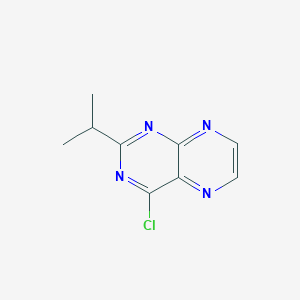
![Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11802126.png)



![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)
